molecular formula C14H9ClF3N3O2 B15005116 3-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide

3-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide

Cat. No.: B15005116
M. Wt: 343.69 g/mol
InChI Key: XGNPIYQRDQJJRF-UHFFFAOYSA-N
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Description

3-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a cyano group, a trifluoromethyl group, and a pyrrole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide variety of derivatives with different substituents .

Scientific Research Applications

3-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide
  • 3-chloro-N-[4-cyano-5-methyl-2-oxo-3-(difluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide
  • 3-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-yl]benzamide

Uniqueness

The uniqueness of 3-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide lies in its specific combination of functional groups and its structural configuration. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H9ClF3N3O2

Molecular Weight

343.69 g/mol

IUPAC Name

3-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]benzamide

InChI

InChI=1S/C14H9ClF3N3O2/c1-7-10(6-19)13(12(23)20-7,14(16,17)18)21-11(22)8-3-2-4-9(15)5-8/h2-5H,1H3,(H,20,23)(H,21,22)

InChI Key

XGNPIYQRDQJJRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl)C#N

Origin of Product

United States

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